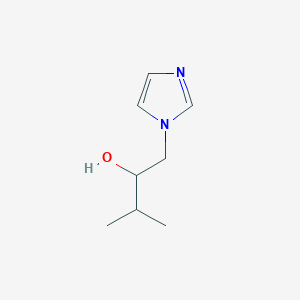

1-(1H-imidazol-1-yl)-3-methyl-2-butanol

Description

1-(1H-Imidazol-1-yl)-3-methyl-2-butanol is a chiral secondary alcohol featuring a 1H-imidazole ring linked to a branched alkyl chain. This compound is structurally characterized by the imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, which confers unique electronic and hydrogen-bonding properties. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a building block for antifungal or antibacterial agents, given the established bioactivity of imidazole derivatives .

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-imidazol-1-yl-3-methylbutan-2-ol |

InChI |

InChI=1S/C8H14N2O/c1-7(2)8(11)5-10-4-3-9-6-10/h3-4,6-8,11H,5H2,1-2H3 |

InChI Key |

HZSRTDMOBFCHHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CN1C=CN=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., 4-bromobenzyl in 5a) exhibit lower yields (27–33%) due to steric and electronic challenges during coupling or reduction steps . In contrast, trifluoromethyl-substituted ethanones (9f) achieve higher yields (73%) via straightforward nucleophilic substitutions .

- Biological Relevance: Imidazole-ethanol hybrids (e.g., 5a) are explored as heme oxygenase-1 (HO-1) inhibitors, while hydrazinecarboxamide derivatives (e.g., compound 4) demonstrate anticandidal activity . The target compound’s branched alcohol chain may modulate membrane permeability, a critical factor in antifungal efficacy .

Physicochemical Properties

- Solubility: The hydroxyl group in 3-methyl-2-butanol enhances water solubility compared to ethanone derivatives (e.g., 9f), which require organic solvents for purification .

- Crystallography : Imidazole-alcohol derivatives (e.g., 4-hydroxybenzoic acid–imidazole cocrystals) form hydrogen-bonded networks, stabilizing their solid-state structures . The target compound’s branched chain may disrupt crystallization, complicating X-ray analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.